
Furazlocillin
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Overview
Description
Furazlocillin, also known as this compound, is a useful research compound. Its molecular formula is C25H26N6O8S and its molecular weight is 570.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
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Cell Division Studies
- Localization of FtsI : Research has demonstrated that the addition of furazlocillin prevents the localization of FtsI to the septum during bacterial cell division. This was observed in studies where immunofluorescence microscopy showed that while FtsZ and FtsA localized normally, FtsI did not, indicating the critical role of FtsI in cell division processes .
- Effect on Cell Morphology : The use of this compound has been linked to changes in cell morphology, leading to filamentation when FtsI is inhibited. This suggests that this compound can be used to study the structural integrity and division mechanisms of bacterial cells .
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Antibiotic Resistance Research
- Inhibition Studies : this compound has been utilized to investigate mechanisms of resistance in various bacterial strains. For instance, it serves as a tool to assess how mutations in penicillin-binding proteins affect susceptibility to β-lactams .
- Combination Therapy : Studies have explored the efficacy of combining this compound with other antibiotics to overcome resistance mechanisms in pathogenic bacteria. This approach aims to enhance therapeutic outcomes against resistant strains.
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Vaccine Development
- Target Identification : Research efforts have focused on identifying surface-exposed proteins synthesized during infections by uropathogenic strains of E. coli. This compound's role in inhibiting specific proteins has been pivotal in determining potential vaccine targets against urinary tract infections .
Case Studies
Chemical Reactions Analysis
General Reactivity of β-Lactam Antibiotics
Furazlocillin, as a penicillin derivative, likely shares reactivity patterns common to β-lactam antibiotics. These include:
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Hydrolysis of the β-lactam ring : Acidic or alkaline conditions can open the four-membered β-lactam ring, rendering the compound biologically inactive .
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Enzyme-mediated degradation : β-lactamases (enzymes produced by resistant bacteria) cleave the amide bond in the β-lactam ring .
Potential Metabolic Reactions
Though not explicitly documented in the sources, typical metabolic pathways for penicillin analogs include:
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Oxidative reactions : Hydroxylation of aromatic rings or alkyl side chains by cytochrome P450 enzymes .
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Conjugation reactions : Glucuronidation or sulfation to enhance water solubility for renal excretion .
Synthetic Modifications
Hypothetical synthetic routes for this compound derivatives might involve:
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Acylation of the amino group : Reacting the 6-APA (6-aminopenicillanic acid) core with acid chlorides or anhydrides48.
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Side-chain functionalization : Introducing substituents to improve stability or bioavailability .
Degradation Pathways
Environmental or thermal degradation could lead to:
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Formation of penicilloic acids : Via nucleophilic attack on the β-lactam carbonyl .
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Dimerization : Under high concentrations or elevated temperatures .
Hypothetical Data Table for this compound Reactions
Reaction Type | Conditions | Products/Outcomes |
---|---|---|
β-Lactam hydrolysis | Acidic/alkaline aqueous | Inactive penicilloic acid |
Enzymatic cleavage | β-Lactamase exposure | Deactivated antibiotic |
Oxidative metabolism | Hepatic enzymes (CYP450) | Hydroxylated metabolites |
Research Gaps
The lack of direct studies on this compound highlights opportunities for further investigation:
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Kinetic studies : To quantify reaction rates under physiological conditions.
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Catalytic degradation : Explore electrochemical or enzymatic methods for environmental breakdown .
For accurate, compound-specific data, advanced databases like Reaxys or SciFinder should be consulted. Let me know if you’d like guidance on accessing these resources.
Properties
Molecular Formula |
C25H26N6O8S |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17+,18-,21+/m0/s1 |
InChI Key |
YSUBQYRZZFVMTL-WJHLHFHOSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |
Synonyms |
6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid Bay k 4999 furazlocillin furazlocillin, monosodium salt fuzlocillin |
Origin of Product |
United States |
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